(R)-3-N-Cbz-Aminopyrrolidine can be synthesized from commercially available (R)-3-aminopyrrolidine through protection of the amino group using benzyl chloroformate. Its classification falls under chiral compounds due to the presence of a stereogenic center, which allows it to exist in two enantiomeric forms: (R) and (S) .
The synthesis of (R)-3-N-Cbz-Aminopyrrolidine typically involves several key steps:
In industrial contexts, these synthetic routes are scaled up using automated systems for better yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography .
The molecular formula for (R)-3-N-Cbz-Aminopyrrolidine is C12H16N2O2, with a molecular weight of 220.27 g/mol. The compound possesses a pyrrolidine ring structure with a chiral center at the third carbon, where the Cbz group is attached to the nitrogen atom. This configuration imparts unique stereochemical properties that are crucial for its reactivity and interactions in biological systems .
(R)-3-N-Cbz-Aminopyrrolidine participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (R)-3-N-Cbz-Aminopyrrolidine primarily revolves around its reactivity as an amine in various chemical transformations. In nucleophilic substitution reactions, the nitrogen atom acts as a nucleophile, attacking electrophilic centers, which can lead to the formation of more complex molecules.
In hydrogenation reactions, the removal of the Cbz group results in the formation of free amines that can further participate in diverse chemical pathways including coupling reactions essential for synthesizing larger pharmaceutical compounds .
(R)-3-N-Cbz-Aminopyrrolidine is typically characterized by:
Key chemical properties include:
(R)-3-N-Cbz-Aminopyrrolidine finds extensive applications in:
The systematic IUPAC name for this chiral auxiliary is (R)-1-(Benzyloxycarbonyl)-3-aminopyrrolidine, though it appears in scientific literature under multiple designations including (R)-1-N-Cbz-3-aminopyrrolidine and (R)-3-amino-1-(phenylmethoxycarbonyl)pyrrolidine. Its molecular formula (C₁₂H₁₆N₂O₂) corresponds to a molecular weight of 220.27 g/mol. Key identifiers include CAS 122536-73-6 for the free base and 879275-77-1 for related derivatives [6] [10].
The compound typically presents as a colorless to pale yellow liquid at room temperature with a density of 1.155 g/mL. Its refractive index (n²⁰/D = 1.54) and specific optical rotation ([α]²⁰/D = -4° to -2° in methanol) provide critical parameters for purity assessment [10]. The Cbz group (benzyloxycarbonyl) attached to the pyrrolidine nitrogen creates a sterically hindered tertiary amide, while the 3-position amino group remains available for nucleophilic reactions. This arrangement creates a chiral environment that directs stereoselective transformations [6] [7].
Table 1: Key Identifiers and Physical Properties of (R)-3-N-Cbz-Aminopyrrolidine
Property | Value |
---|---|
CAS Number | 122536-73-6 |
Molecular Formula | C₁₂H₁₆N₂O₂ |
Molecular Weight | 220.27 g/mol |
Density (25°C) | 1.155 g/mL |
Refractive Index (n²⁰/D) | 1.54 |
Optical Rotation ([α]²⁰/D) | -4° to -2° (c=1 in MeOH) |
Boiling Point | 315°C |
Storage Conditions | Room Temperature |
The evolution of (R)-3-N-Cbz-aminopyrrolidine parallels key milestones in stereoselective synthesis and regulatory shifts in pharmaceutical development. The 1992 FDA guidelines on chiral drugs marked a pivotal moment, triggering a transition from racemic mixtures to single-enantiomer therapeutics. This paradigm shift is evidenced by the increase of single-enantiomer new molecular entities (NMEs) from 57% (2003-2012) to 59% (2013-2022), while racemate approvals plummeted from 11% to 3.6% over the same period [4].
The Thalidomide catastrophe of the 1960s provided the most compelling case for enantiopure pharmaceuticals, demonstrating how (S)-thalidomide caused teratogenic effects while the (R)-enantiomer possessed therapeutic value. This historical episode fundamentally reshaped synthetic approaches, emphasizing chiral resolution and asymmetric induction techniques. Within this context, enantiopure 3-aminopyrrolidine derivatives gained prominence as conformationally constrained scaffolds that mimic natural amino acid precursors while offering enhanced metabolic stability [4].
Table 2: FDA-Approved Chiral Drug Development Trends (2003-2022)
Time Period | Achiral Drugs (%) | Single Enantiomer Drugs (%) | Racemates (%) | Total NMEs |
---|---|---|---|---|
2003-2012 | 32% | 57% | 11% | 211 |
2013-2022 | 38% | 59% | 3.6% | 278 |
The chiral pool strategy emerged as a practical approach to access these scaffolds, leveraging natural chiral building blocks like proline derivatives. Advances in asymmetric hydrogenation and enzymatic resolution further enabled economical production of (R)-3-aminopyrrolidine precursors at industrial scales. The introduction of the Cbz protecting group represented another critical development, providing an acid-labile yet hydrogenolyzable protector that maintains stereochemical integrity during synthetic manipulations while enabling orthogonal deprotection strategies [4] [10].
(R)-3-N-Cbz-Aminopyrrolidine serves as a multifunctional synthon in complex molecule assembly, primarily through three strategic applications: Cbz-protected amine chemistry, radical cyclization reactions, and stereoselective drug intermediate synthesis. The Cbz group provides robust protection during multi-step syntheses while allowing mild deprotection via hydrogenolysis or Lewis acids, making it indispensable for orthogonal protection strategies in peptide and peptidomimetic synthesis [6] [9].
The compound participates in SmI₂-mediated radical cyclizations to construct complex heterocycles. Samarium diiodide promotes the generation of α-aminoalkyl radicals that undergo intramolecular 5-exo-trig cyclizations onto electron-deficient alkenes. This method enables efficient access to functionalized pyrrolizidines and indolizidines with precise stereocontrol, as demonstrated in the synthesis of neurologically active compounds [5] [9]:
Substrate → SmI₂ (0.1M in THF) → Cyclized 3-aminopyrrolidine derivatives Temperature: -78°C to 0°C Yield: 60-85% Stereoselectivity: >90% de
Pharmaceutical applications highlight this chiral building block's utility. It serves as a key intermediate for:
The pyrrolidine scaffold provides rigid conformational control that enhances binding affinity to biological targets. Its synthetic versatility allows introduction of diverse pharmacophores at the 3-amino position while maintaining chiral integrity, enabling structure-activity relationship (SAR) studies for optimizing drug candidates [7] [10].
Table 3: Synthetic Applications and Methodologies for (R)-3-N-Cbz-Aminopyrrolidine
Synthetic Method | Conditions | Application | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Radical Cyclization | SmI₂, THF, -78°C | Pyrrolizidine alkaloids | 60-85 | >90% de |
Peptide Coupling | DIC/HOBt, DMF | Peptidomimetics | 70-92 | Retention |
Asymmetric Alkylation | Chiral bases, -78°C | Quaternary center formation | 45-65 | 80-95% ee |
Enzymatic Resolution | Lipases, buffer systems | Enantiopure precursor production | 30-40 | >99% ee |
Palladium-Catalyzed Allylation | Pd(PPh₃)₄, nucleophiles | Functionalized derivatives | 75-88 | Retention |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7